Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate
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Overview
Description
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate: is an organic compound that features a pyridine ring substituted with an ethoxycarbonyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate typically involves the following steps:
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Formation of Ethyl 4-(pyridin-2-yl)acetate
Starting Materials: Pyridine-2-carboxylic acid, ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
:Reaction: Pyridine-2-carboxylic acid+Ethyl bromoacetate→Ethyl 4-(pyridin-2-yl)acetate
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Saponification and Neutralization
Starting Material: Ethyl 4-(pyridin-2-yl)acetate.
Reaction Conditions: The ester is hydrolyzed using a strong base such as sodium hydroxide in an aqueous medium, followed by neutralization with hydrochloric acid to yield the sodium salt.
:Reaction: Ethyl 4-(pyridin-2-yl)acetate+NaOH→Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pH, and reactant concentrations would be essential.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.
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Reduction
- Reduction of the ethoxycarbonyl group can yield the corresponding alcohol.
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Substitution
- The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: Utilized in the study of enzyme mechanisms and interactions due to its structural features.
Medicine
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry
Material Science: Component in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[4-(methoxycarbonyl)pyridin-2-yl]acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Sodium 2-[4-(carboxy)pyridin-2-yl]acetate: Lacks the ethoxy group, featuring a carboxyl group directly attached to the pyridine ring.
Uniqueness
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and interactions in both chemical and biological contexts. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
sodium;2-(4-ethoxycarbonylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.Na/c1-2-15-10(14)7-3-4-11-8(5-7)6-9(12)13;/h3-5H,2,6H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPNXFLNFMIPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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